Dual FTase/GGTase-I Inhibition vs. FTase-Selective Agents for Ki-Ras Blockade
L-778123 dihydrochloride is a dual FPTase/GGPTase-I inhibitor, whereas the clinically evaluated compounds Tipifarnib (R115777) and Lonafarnib (SCH 66336) are selective for FPTase [1]. While Tipifarnib exhibits potent FTase inhibition (IC50 = 0.6 nM), it does not inhibit GGPTase-I [1]. In contrast, L-778123 inhibits GGPTase-I with an IC50 of 98 nM, in addition to its potent FTase inhibition (IC50 = 2 nM) . This dual activity is functionally critical because Ki-Ras, a key oncogene, can undergo alternative prenylation by GGPTase-I when FTase is inhibited, leading to therapeutic resistance. The GGPTase-I inhibitory activity of L-778123 allows it to achieve complete inhibition of Ki-Ras prenylation, a pharmacodynamic effect not attainable with FTase-selective inhibitors [2].
| Evidence Dimension | GGPTase-I Inhibition (IC50) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | Tipifarnib: Not an inhibitor; Lonafarnib: Not an inhibitor |
| Quantified Difference | >100-fold selectivity for GGPTase-I |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
This is the primary basis for compound selection: L-778123 is the required tool compound for any study seeking to completely block Ki-Ras prenylation, a goal unattainable with more common FTase-selective inhibitors.
- [1] Adooq. Farnesyl Transferase Inhibitors Product Listing. View Source
- [2] Lobell RB, Liu D, Buser CA, et al. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I. Mol Cancer Ther. 2002;1(9):747-58. View Source
